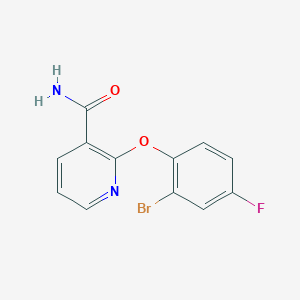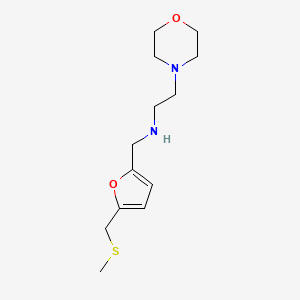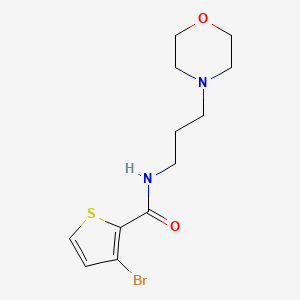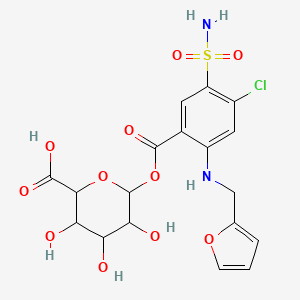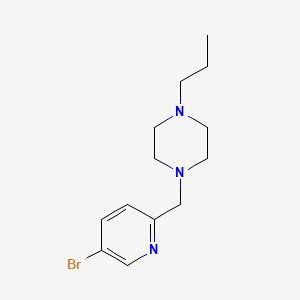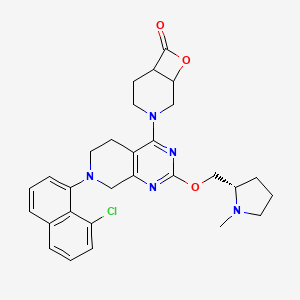
n-((5-Bromothiophen-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-Bromothiophen-3-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 5-bromothiophen-3-ylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-3-yl)methyl)benzamide typically involves the reaction of 5-bromothiophene-3-carboxaldehyde with benzamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-((5-Bromothiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
N-((5-Bromothiophen-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用机制
The mechanism of action of N-((5-Bromothiophen-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- N-((5-Bromothiophen-2-yl)methyl)benzamide
- N-((5-Chlorothiophen-3-yl)methyl)benzamide
- N-((5-Methylthiophen-3-yl)methyl)benzamide
Uniqueness
N-((5-Bromothiophen-3-yl)methyl)benzamide is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
属性
分子式 |
C12H10BrNOS |
|---|---|
分子量 |
296.18 g/mol |
IUPAC 名称 |
N-[(5-bromothiophen-3-yl)methyl]benzamide |
InChI |
InChI=1S/C12H10BrNOS/c13-11-6-9(8-16-11)7-14-12(15)10-4-2-1-3-5-10/h1-6,8H,7H2,(H,14,15) |
InChI 键 |
PVGYKZXJMINSQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CSC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



